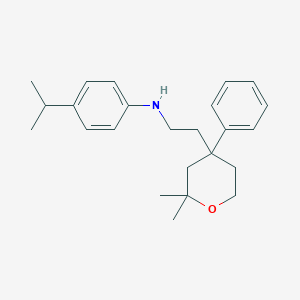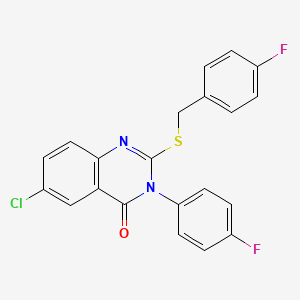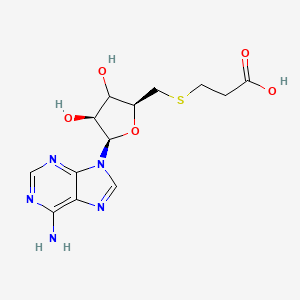
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridinecarboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is a derivative of pyridine with significant applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid typically involves the chlorination of 6-methyl-2-oxo-3H-pyridine-3-carboxylic acid. One common method is the reaction of 6-methyl-2-oxo-3H-pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
6-methyl-2-oxo-3H-pyridine-3-carboxylic acid+SOCl2→5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反应分析
Types of Reactions
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 6-methyl-2-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
2-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
4-chloro-2-oxo-3H-pyridine-3-carboxylic acid: Similar structure but with the chlorine atom at a different position.
6-methyl-2-oxo-3H-pyridine-3-carboxylic acid: Lacks the chlorine atom.
Uniqueness
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
属性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
5-chloro-6-methyl-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,4H,1H3,(H,11,12) |
InChI 键 |
QQNIQVIAOFCFSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C(C=C1Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)












